molecular formula C15H18Cl2N2O2 B4729295 1-acetyl-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide

1-acetyl-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide

Cat. No. B4729295
M. Wt: 329.2 g/mol
InChI Key: YQFZISOKMSSNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-acetyl-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide, also known as SDZ-212-122, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 1-acetyl-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide is not fully understood. However, it has been found to interact with the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. The activation of the sigma-1 receptor has been found to have neuroprotective and analgesic effects, which may explain the potential therapeutic applications of this compound.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In animal studies, it has been found to increase the levels of certain neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. It has also been found to reduce the levels of pro-inflammatory cytokines, which are involved in the immune response and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-acetyl-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide in lab experiments is its low toxicity. It has been found to have a high therapeutic index, which means that it has a wide margin of safety. However, one of the limitations of using this compound is its poor solubility in water, which may affect its bioavailability and limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of 1-acetyl-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the elucidation of the exact mechanism of action of this compound, which may lead to the development of more potent and selective sigma-1 receptor agonists. Additionally, the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases and chronic pain should be further explored through preclinical and clinical studies.

Scientific Research Applications

1-acetyl-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications in various scientific fields. In the field of neuroscience, this compound has been found to exhibit neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been found to exhibit analgesic properties and has been studied for its potential use in the treatment of chronic pain.

properties

IUPAC Name

1-acetyl-N-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2O2/c1-10(20)19-6-4-11(5-7-19)15(21)18-9-12-2-3-13(16)8-14(12)17/h2-3,8,11H,4-7,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFZISOKMSSNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-acetyl-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-acetyl-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-acetyl-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-acetyl-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-acetyl-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-acetyl-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.